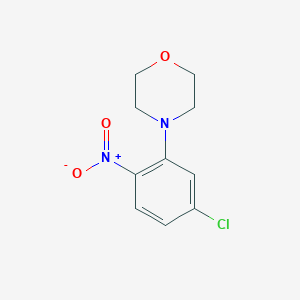

4-(5-Chloro-2-nitrophenyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(5-chloro-2-nitrophenyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClN2O3/c11-8-1-2-9(13(14)15)10(7-8)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDBMOQCOLZWAIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC(=C2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385246 | |

| Record name | 4-(5-chloro-2-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>36.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805086 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

65976-63-8 | |

| Record name | 4-(5-chloro-2-nitrophenyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(5-Chloro-2-nitrophenyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Mechanistic Investigations of 4 5 Chloro 2 Nitrophenyl Morpholine

Reactivity of the Nitro Group in Aryl Nitromorpholines

The nitro group, being a strong electron-withdrawing functionality, plays a pivotal role in the reactivity of the aromatic ring and is itself susceptible to various transformations.

Selective Reduction Pathways of the Nitro Moiety

The selective reduction of the nitro group in nitroaromatic compounds is a fundamental transformation in organic synthesis, often serving as a key step in the preparation of anilines and other nitrogen-containing derivatives. In the context of 4-(5-chloro-2-nitrophenyl)morpholine, the presence of a reducible chloro substituent necessitates chemoselective reduction methods to avoid undesired dehalogenation.

Various reagents and catalytic systems have been developed for the selective reduction of nitro groups in the presence of other reducible functional groups. For instance, the use of sodium sulfide (B99878) (Na₂S) or tin(II) chloride (SnCl₂) can provide a mild method for reducing nitro groups to amines while leaving aryl halides intact. Catalytic hydrogenation using specific catalysts can also achieve this selectivity. For example, while palladium on carbon (Pd/C) with hydrogen gas is a common and efficient method for nitro reduction, it can also catalyze dehalogenation. researchgate.net The use of Raney nickel under controlled conditions is often preferred for substrates where the preservation of a chloro-substituent is crucial. researchgate.net

A study on the degradation of 2-chloro-5-nitrophenol (B15424) by Ralstonia eutropha JMP134 demonstrated a biological pathway for chemoselective nitro group reduction. The initial step involved the reduction of the nitro group to a hydroxylamino group, which then underwent further transformations. nih.gov This highlights the potential for enzymatic systems to achieve high selectivity in such reactions.

The successful selective reduction of the nitro group in this compound would yield 4-chloro-2-morpholinoaniline, a valuable intermediate for the synthesis of various biologically active molecules.

Electrochemical and Photochemical Reactivity of Nitroaryl Systems

The electrochemical behavior of nitroaryl compounds is well-documented. The nitro group can be electrochemically reduced to an amino group. For example, the electrochemical reduction of a 4-nitrophenyl group on an electrode surface proceeds via an irreversible reduction peak, leading to the formation of a 4-aminophenyl film. researchgate.net This suggests that this compound could undergo a similar electrochemical reduction to the corresponding aniline (B41778) derivative.

Reactivity of the Chloro Substituent on the Phenyl Ring

The chloro substituent on the phenyl ring of this compound is activated towards nucleophilic attack due to the strong electron-withdrawing effect of the ortho-nitro group.

Nucleophilic Displacement Reactions at the Aryl Halide Site

The chlorine atom in this compound is susceptible to nucleophilic aromatic substitution (SNAr). The ortho-nitro group stabilizes the Meisenheimer complex intermediate formed during the reaction, thereby facilitating the displacement of the chloride ion by a nucleophile.

Studies on analogous systems, such as the reaction of 2-morpholino-4-anilinoquinoline derivatives, demonstrate the facile substitution of a chlorine atom at a position activated by a nitrogen-containing heterocycle. nih.gov In a similar vein, the reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been shown to proceed via nucleophilic substitution, sometimes accompanied by nitro-group migration. clockss.org These findings suggest that the chloro group in this compound can be readily displaced by various nucleophiles, such as amines, alkoxides, and thiolates, to generate a diverse range of substituted derivatives. For instance, reaction with an amine would lead to the corresponding diamine product. youtube.com

Hydrogenolysis and Dechlorination Studies in Modified Environments

Catalytic hydrogenation is a common method for the reduction of nitro groups, but it can also lead to the hydrogenolysis of aryl halides, a process known as dechlorination. In the case of this compound, achieving selective reduction of the nitro group without removing the chloro substituent can be challenging.

Research on the selective hydrogenation of p-chloronitrobenzene to p-chloroaniline has shown that the addition of inhibitors can suppress the undesired dechlorination reaction. Morpholine (B109124) itself has been used as an additive in palladium-catalyzed hydrogenations to act as a dechlorination inhibitor. mdpi.com This is attributed to its ability to modify the catalyst surface and prevent the approach of the C-Cl bond. This suggests that under carefully controlled hydrogenation conditions, potentially with the addition of specific inhibitors, the nitro group of this compound could be reduced while preserving the chloro substituent.

Reactivity and Conformational Dynamics of the Morpholine Ring

The morpholine ring in this compound is a saturated heterocycle that typically adopts a chair conformation to minimize steric strain. nih.govresearchgate.netrsc.org The attachment of the substituted phenyl group at the nitrogen atom influences the conformational dynamics and reactivity of the morpholine ring.

The conformational preference of the morpholine ring can have a significant impact on its chemical reactivity. nih.gov Studies on N-substituted morpholines have revealed that the barrier to ring inversion can be influenced by the nature of the substituent on the nitrogen atom. researchgate.net For N-arylsulfonyl morpholines, increasing the electron-withdrawing power of the substituent on the aryl ring leads to a lower free energy barrier for ring inversion. researchgate.net This is attributed to increased conjugation between the nitrogen lone pair and the aryl system.

Basicity and Nucleophilicity of the Morpholine Nitrogen

The nitrogen atom in the morpholine ring of this compound possesses a lone pair of electrons, rendering it both basic and nucleophilic. However, the attachment of the electron-withdrawing 2-nitrophenyl group significantly modulates these properties.

Basicity: The basicity of an amine is a measure of its ability to accept a proton. In this compound, the electron-withdrawing nature of the nitro group and the chloro substituent on the phenyl ring decreases the electron density on the morpholine nitrogen. This reduction in electron density makes the lone pair less available for protonation, thus decreasing its basicity compared to an unsubstituted N-phenylmorpholine or morpholine itself. masterorganicchemistry.com Generally, electron-withdrawing groups diminish the basicity of amines. masterorganicchemistry.com The pKa of the conjugate acid of this compound is expected to be lower than that of morpholine (pKa ≈ 8.5) and N-phenylmorpholine.

Nucleophilicity: Nucleophilicity refers to the ability of the nitrogen to donate its lone pair to an electrophilic carbon atom, initiating a substitution or addition reaction. While basicity and nucleophilicity are often correlated, they are distinct properties. libretexts.org The nucleophilicity of the morpholine nitrogen in this compound is also attenuated by the electron-withdrawing substituents on the aromatic ring. masterorganicchemistry.com However, it remains sufficiently nucleophilic to participate in various reactions, particularly nucleophilic aromatic substitution (SNAr) on other activated aromatic systems.

Ring Inversion and Conformational Effects on Reactivity

The morpholine ring exists in a chair conformation. In this compound, the bulky substituted phenyl group can occupy either an axial or equatorial position. The equilibrium between these two conformers and the energy barrier to ring inversion can influence the molecule's reactivity. acs.orgslideshare.net

Conformational Preference: X-ray crystallographic studies of the analogous compound, 4-(4-nitrophenyl)morpholine (B78992), have shown that the nitrophenyl group can adopt a quasi-equatorial position on the morpholine ring. researchgate.net This preference is generally favored to minimize steric hindrance. slideshare.net The specific conformation can affect the accessibility of the nitrogen's lone pair and, consequently, its reactivity. youtube.com For instance, an equatorial substituent generally experiences less steric hindrance, potentially leading to faster reaction rates in some cases. slideshare.net

Reactivity and Conformation: The Curtin-Hammett principle suggests that in a system with rapidly interconverting conformers, the product ratio is determined by the difference in the free energies of the transition states, not by the relative populations of the ground-state conformers. acs.org Therefore, even if one conformer is more stable, the reaction may proceed through the less stable but more reactive conformer if the transition state energy for that pathway is lower. The orientation of the lone pair on the nitrogen atom, which differs in axial and equatorial conformers, can be a critical factor in stereoelectronic control of certain reactions.

Kinetic and Thermodynamic Aspects of Reactivity

The study of reaction kinetics and thermodynamics provides quantitative insights into the reactivity of this compound. These aspects are particularly relevant in the context of nucleophilic aromatic substitution (SNAr) reactions, a common reaction type for this class of compounds. nih.gov

Reaction Rate Determination and Kinetic Isotope Effects

The rate of reactions involving this compound, such as its formation via SNAr of 1,4-dichloro-2-nitrobenzene (B41259) with morpholine, can be determined by monitoring the concentration of reactants or products over time.

Reaction Rate: The rate of SNAr reactions is highly dependent on the nature of the nucleophile, the electrophile (the aromatic substrate), the leaving group, and the solvent. nih.gov For the formation of this compound, the addition of the morpholine nucleophile to the electron-deficient aromatic ring is typically the rate-determining step. nih.gov

Kinetic Isotope Effects (KIEs): KIEs are a powerful tool for elucidating reaction mechanisms. stackexchange.com In SNAr reactions, the absence of a primary kinetic isotope effect when the hydrogen at the position of substitution is replaced by deuterium (B1214612) (kH/kD ≈ 1) indicates that the C-H bond is not broken in the rate-determining step. stackexchange.com This supports a two-step mechanism where the initial nucleophilic addition is the slow step. nih.gov However, recent studies have suggested that some SNAr reactions may proceed through a concerted mechanism, which would exhibit a significant KIE. nih.govspringernature.com

Influence of Substituent Electronic and Steric Effects

The chloro and nitro substituents on the phenyl ring play a crucial role in activating the ring towards nucleophilic attack and influencing the reaction rate.

Electronic Effects: The nitro group is a strong electron-withdrawing group through both resonance and inductive effects (-R and -I). It significantly stabilizes the negatively charged Meisenheimer intermediate formed during SNAr reactions, thereby lowering the activation energy and increasing the reaction rate. imperial.ac.uklearncbse.in The chloro substituent is also electron-withdrawing through its inductive effect (-I), further activating the ring. The position of these substituents is critical; the ortho and para positions relative to the leaving group are most effective for stabilization. rsc.org

Steric Effects: While electronic effects are often dominant, steric hindrance can also influence reactivity. nih.gov A bulky substituent ortho to the site of nucleophilic attack can sterically hinder the approach of the nucleophile, slowing down the reaction. rsc.org In this compound, the nitro group is ortho to the position where the morpholine is attached, and the chloro group is meta. The steric effect of the ortho-nitro group is generally outweighed by its powerful electronic activating effect. rsc.org

Computational Chemistry and Theoretical Modeling

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly useful for predicting the properties of molecules like "4-(5-Chloro-2-nitrophenyl)morpholine" with a high degree of accuracy.

Geometry optimization using DFT allows for the determination of the most stable three-dimensional arrangement of atoms in "this compound." In its optimized geometry, the morpholine (B109124) ring is expected to adopt a chair conformation, which is its most stable form. The phenyl ring is not planar with the morpholine ring due to steric hindrance between the hydrogen atoms on the morpholine ring and the phenyl group.

The electronic properties, such as the distribution of electron density, can also be calculated. The nitro group (-NO2) is a strong electron-withdrawing group, which significantly influences the electronic environment of the phenyl ring. This effect, combined with the electron-withdrawing nature of the chlorine atom, makes the aromatic ring electron-deficient. This is expected to influence the molecule's reactivity, particularly in electrophilic aromatic substitution reactions. mdpi.comijrti.org

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Predicted Value |

| C-N (morpholine) bond length | ~1.46 Å |

| C-O (morpholine) bond length | ~1.43 Å |

| C-N (aromatic) bond length | ~1.39 Å |

| C-Cl bond length | ~1.74 Å |

| C-N (nitro) bond length | ~1.48 Å |

| N-O (nitro) bond length | ~1.23 Å |

| Dihedral angle (phenyl-morpholine) | ~40-50° |

Note: These are estimated values based on computational studies of analogous structures.

DFT calculations can also predict various spectroscopic parameters, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies in the IR spectrum can be correlated with specific bond stretches and bends within the molecule. For instance, characteristic peaks for the C-Cl, C-N, and N-O stretching vibrations can be predicted.

Similarly, NMR chemical shifts can be calculated to aid in the interpretation of experimental NMR data. The electron-withdrawing nature of the nitro and chloro groups would be expected to shift the signals of the aromatic protons downfield.

While no specific experimental spectra for "this compound" were found in the provided search results, a comparison with predicted values for related compounds can be made. For example, studies on other substituted nitrobenzenes have shown good agreement between DFT-calculated and experimental spectroscopic data. nih.govunpatti.ac.id

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Wavenumber/Chemical Shift |

| IR | C-Cl stretch | ~700-800 cm⁻¹ |

| IR | NO₂ symmetric stretch | ~1340-1360 cm⁻¹ |

| IR | NO₂ asymmetric stretch | ~1520-1540 cm⁻¹ |

| ¹H NMR | Aromatic protons | ~7.5-8.2 ppm |

| ¹H NMR | Morpholine protons (adjacent to N) | ~3.8-4.0 ppm |

| ¹H NMR | Morpholine protons (adjacent to O) | ~3.6-3.8 ppm |

Note: These are estimated values based on computational studies of analogous structures.

Reaction Mechanism Simulation and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the study of transient species like transition states and intermediates that are difficult to observe experimentally.

By mapping the potential energy surface, chemists can identify the most likely pathways for a chemical reaction. For "this compound," this could involve studying its synthesis or its subsequent reactions. For example, in electrophilic aromatic substitution reactions, the nitro group and chlorine atom would direct incoming electrophiles to specific positions on the benzene (B151609) ring. chemguide.co.ukyoutube.com The potential energy surface would show the energy changes as the electrophile approaches and bonds to the ring, passing through a high-energy transition state.

Reaction intermediates are short-lived species that are formed during a chemical reaction. Computational studies can provide detailed information about the geometry and electronic structure of these intermediates. In the case of electrophilic substitution on the substituted phenyl ring of "this compound," the stability of the intermediate carbocation (the arenium ion or sigma complex) determines the regioselectivity of the reaction. ijrti.org DFT calculations can be used to compare the energies of the different possible carbocation intermediates, thus predicting the major product of the reaction.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are constantly in motion, rotating around single bonds and changing their shape. Conformational analysis and molecular dynamics simulations provide insights into these dynamic processes.

Conformational analysis of "this compound" would focus on the rotation around the C-N bond connecting the phenyl and morpholine rings, as well as the puckering of the morpholine ring. As previously mentioned, the morpholine ring is expected to be in a chair conformation. Studies on similar 4-phenylmorpholine (B1362484) derivatives have explored the energetic barriers to ring inversion and rotation of the phenyl group. nih.gov

Molecular dynamics (MD) simulations can be used to study the behavior of "this compound" over time, either in isolation or in the presence of a solvent. nih.govacs.org These simulations provide a detailed picture of the molecule's flexibility and its interactions with its environment. For example, an MD simulation in a water box could reveal how water molecules arrange themselves around the polar nitro group and the morpholine moiety.

Quantitative Structure-Reactivity/Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a compound and its macroscopic properties. nih.gov This approach is predicated on the principle that the physical and chemical properties of a substance are intrinsically linked to its molecular structure. By quantifying structural features through molecular descriptors, QSPR models can predict the behavior and properties of new or untested compounds, thereby accelerating research and development while reducing the need for extensive experimental work. nih.gov

For the specific compound this compound, comprehensive QSPR studies are not extensively documented in publicly accessible scientific literature. However, the foundational principles of QSPR allow for a theoretical framework to be established. Such studies would involve the calculation of a wide array of molecular descriptors, followed by the development of a statistical model that links these descriptors to a specific property of interest.

The initial and most critical step in any QSPR study is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For this compound, these descriptors can be categorized into several groups:

Constitutional Descriptors (1D): These are the most straightforward descriptors, derived directly from the molecular formula. They include properties like molecular weight, the count of different atom types, number of bonds, and molecular formula.

Topological Descriptors (2D): These descriptors represent the two-dimensional structure of the molecule, including how atoms are connected. Examples include the Topological Polar Surface Area (TPSA) and connectivity indices, which provide insights into the molecule's size, shape, and branching.

Geometrical Descriptors (3D): These descriptors are calculated from the three-dimensional coordinates of the atoms in the molecule. They provide information about the molecule's shape and size in 3D space.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure of the molecule. Examples include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and electrostatic potential. These descriptors are particularly important for understanding chemical reactivity.

While specific research correlating these descriptors with the chemical behavior of this compound is limited, some calculated physicochemical properties are available in public databases. These properties can be considered as simple molecular descriptors.

Below is a table of computationally derived molecular descriptors for this compound.

| Molecular Descriptor | Value | Reference |

| Molecular Formula | C₁₀H₁₁ClN₂O₃ | guidechem.comscbt.com |

| Molecular Weight | 242.66 g/mol | guidechem.comscbt.com |

| XLogP3-AA | 2.1 | guidechem.com |

| Hydrogen Bond Acceptor Count | 4 | guidechem.com |

| Topological Polar Surface Area | 58.3 Ų | guidechem.com |

| Heavy Atom Count | 16 | guidechem.com |

| Complexity | 253 | guidechem.com |

Correlation with Chemical Behavior:

The correlation of these descriptors with the chemical behavior of this compound can be hypothesized based on established QSPR principles:

XLogP3-AA (2.1): This value suggests a moderate lipophilicity. In a QSPR model, this descriptor would likely correlate with the compound's solubility in nonpolar solvents and its ability to permeate biological membranes.

Topological Polar Surface Area (TPSA) (58.3 Ų): TPSA is a good predictor of properties like intestinal absorption and blood-brain barrier penetration. A value of 58.3 Ų suggests moderate polarity, which would influence its solubility in polar solvents and its interactions with polar biological targets.

Hydrogen Bond Acceptor Count (4): The presence of four hydrogen bond acceptors (the three oxygen atoms and the morpholine nitrogen) indicates the potential for strong intermolecular interactions with hydrogen bond donors. This would be a crucial descriptor in any QSPR model predicting properties like boiling point, melting point, and solubility in protic solvents.

Complexity (253): This value reflects the intricate nature of the molecule's structure. In QSPR studies, complexity can sometimes be correlated with the difficulty of synthesis or with specific types of biological activity.

A comprehensive QSPR study would involve synthesizing a series of derivatives of this compound, experimentally measuring a specific property (e.g., reactivity in a certain reaction, inhibition of an enzyme, or corrosion inhibition potential), calculating a wide range of descriptors for each derivative, and then using statistical methods like multiple linear regression or machine learning to build a predictive model. Such a model would provide a deeper, quantitative understanding of how the structural features of this class of molecules govern their chemical behavior.

Applications in Chemical Synthesis and Advanced Materials Science

Role as Versatile Synthetic Intermediates and Building Blocks

As a substituted arylmorpholine, 4-(5-Chloro-2-nitrophenyl)morpholine serves as a crucial intermediate in organic synthesis. The presence of multiple reactive sites—the chloro and nitro groups on the phenyl ring and the morpholine (B109124) moiety itself—allows for a wide range of chemical transformations. Compounds like 4-(4-nitrophenyl)morpholine (B78992) derivatives are recognized as important intermediates in the synthesis of various target molecules. nih.gov The related compound, 4-(4-nitrophenyl)thiomorpholine, is also widely used as a precursor in medicinal chemistry. mdpi.com

The structure of this compound is a scaffold for building more complex heterocyclic systems, which are central to medicinal and materials chemistry. e3s-conferences.org The nitro group can be chemically reduced to an amino group, creating a new reactive site that facilitates the construction of fused ring systems or further functionalization. mdpi.com For example, the resulting 4-thiomorpholinoaniline (B1311295) from a related precursor can be used as a building block in amide-coupling reactions. mdpi.com This versatility allows chemists to access a variety of molecular architectures. Research has demonstrated the synthesis of complex heterocyclic molecules such as 4-[5-(4-Chloro-2-nitrophenyl)-2-furoyl]morpholine, showcasing how the core morpholine structure can be integrated into larger, functional frameworks. pensoft.net

| Precursor Type | Resulting Framework | Synthetic Application | Reference |

|---|---|---|---|

| Nitrophenyl-morpholine | Aminophenyl-morpholine | Intermediate for amide coupling and further derivatization. | mdpi.com |

| 5-Arylfuran-2-carbaldehydes | 4-[(5-Aryl-2-furyl)carbonothioyl]morpholines | Investigated for antimicrobial activities. | pensoft.net |

| 1,3-Dicarbonyl compounds | 5,6,7,8-Tetrahydroisoquinolines | Used as intermediates for alkaloids, enzyme inhibitors, and various therapeutic agents. | nih.gov |

The primary strategies for modifying this compound involve transformations of its functional groups. The most significant of these is the reduction of the nitro group to an amine. This conversion dramatically alters the electronic properties of the phenyl ring and provides a nucleophilic site for a host of subsequent reactions, including diazotization, acylation, and alkylation.

Furthermore, the chlorine atom on the phenyl ring can potentially be displaced via nucleophilic aromatic substitution, although the reaction conditions would be influenced by the strong deactivating effect of the nitro group. The morpholine ring itself can undergo reactions, though it is generally stable. Its nitrogen atom's basicity is reduced by the electron-withdrawing nitrophenyl group, but it can still participate in certain chemical processes. These derivatization pathways make the compound a flexible building block for creating a library of molecules with diverse properties. pensoft.net

Contributions to Catalysis and Ligand Design

The arylmorpholine structure is relevant in the field of catalysis, both in the design of ligands for metal-based catalysts and as a core component of organocatalysts.

In transition metal catalysis, ligands play a critical role in modulating the metal center's activity, selectivity, and stability. mdpi.com The nitrogen atom of the morpholine ring can coordinate with a transition metal, while the substituted aryl portion allows for fine-tuning of the ligand's steric and electronic properties. mdpi.comresearchgate.net By modifying the substituents on the phenyl ring of a compound like this compound, it is possible to influence the catalytic cycle of a metal complex, potentially leading to improved reaction rates and selectivities. mdpi.com The development of sophisticated, multifunctional ligands is a key area of research aimed at enhancing catalytic performance. researchgate.net Palladium, in particular, is a popular metal in cross-coupling reactions due to its high activity and tolerance for a wide range of functional groups on ligands. mdpi.com

The modification of catalysts with morpholine moieties can have a profound impact on their performance. A notable example is the use of morpholine to modify a palladium on alumina (B75360) (Pd/γ-Al2O3) catalyst for the selective hydrogenation of p-chloronitrobenzene. mdpi.com In this system, the unmodified catalyst exhibited a selectivity of only 47.09% for the desired p-chloroaniline. mdpi.com However, after modification with morpholine, the catalyst's selectivity surged to as high as 99.51%, with almost 100% conversion, and it maintained this high performance even after being recycled ten times. mdpi.com The morpholine acts as an immobilized inhibitor that prevents the undesired dechlorination side reaction. mdpi.com

Conversely, in the field of organocatalysis, enamines formed from morpholine are generally less reactive than those derived from pyrrolidine. frontiersin.orgnih.gov This reduced reactivity is attributed to the electron-withdrawing effect of the oxygen atom in the morpholine ring and the structural shape (pyramidalisation) of the nitrogen atom. frontiersin.orgnih.gov Despite these limitations, recently developed morpholine-based organocatalysts have shown high efficiency, yielding products with excellent yields and selectivity in certain reactions. nih.gov

| Catalyst | Conversion Rate | Selectivity for p-Chloroaniline | Reference |

|---|---|---|---|

| Unmodified Pd/Al2O3 | Not specified | 47.09% | mdpi.com |

| Morpholine-Modified Pd/γ-Al2O3@ASMA | ~100% | up to 99.51% | mdpi.com |

Potential in the Development of Functional Materials

The unique chemical properties of this compound and related structures suggest their potential use in the creation of advanced functional materials. Morpholine derivatives are being explored for their utility in polymer and materials science. e3s-conferences.org A related compound, 4-(2-Fluoro-5-nitrophenyl)morpholine, is being investigated for its potential application in developing materials like polymers and coatings.

These molecules can be incorporated into polymer chains as monomers or used as additives to impart specific properties. For example, they can function as curing agents, stabilizers, or cross-linking agents in the production of polymers and resins. e3s-conferences.org The presence of the halogen and nitro groups can enhance properties such as thermal stability, flame retardancy, and refractive index. The morpholine group can improve a material's affinity for certain surfaces or its processing characteristics. The development of advanced materials with superior mechanical and thermal properties is a promising area for the application of morpholine derivatives. e3s-conferences.org

Incorporation into Polymeric Systems

The primary pathway for integrating this compound into polymeric systems involves the chemical modification of its nitro group. The nitro group can be readily reduced to a primary amine (–NH2) functionality, transforming the molecule into a diamine derivative, specifically 4-amino-2-chloro-5-morpholinylaniline. This resulting diamine can then serve as a monomer in various polymerization reactions.

One of the most common applications for aromatic diamines is in the synthesis of high-performance polymers such as polyamides and polyimides. These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and automotive industries.

The synthesis of polyamides would typically involve the polycondensation of the diamino-derivative of this compound with a dicarboxylic acid or its derivative (e.g., a diacyl chloride). The general reaction scheme for the formation of a polyamide is a two-step process. vt.edu Similarly, polyimides can be synthesized through a two-step method where the diamine reacts with a dianhydride to form a soluble poly(amic acid) precursor, which is then chemically or thermally cyclized to the final polyimide. vt.edu

The incorporation of the this compound moiety into the polymer backbone is expected to influence the final properties of the material. The bulky and non-coplanar structure of the morpholine group can disrupt chain packing, potentially leading to increased solubility and lower crystallinity of the resulting polymers. This can be an advantageous property for improving the processability of otherwise intractable aromatic polymers.

While specific research on polymers derived directly from this compound is not extensively documented in publicly available literature, the principles of polymer chemistry strongly support its potential as a monomer precursor. The functionalization of polymers with such specific moieties is a key strategy in the development of materials with tailored properties. klinger-lab.deresearchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 65976-63-8 | dtic.mil |

| Molecular Formula | C₁₀H₁₁ClN₂O₃ | dtic.mil |

| Molecular Weight | 242.66 g/mol | dtic.mil |

| Appearance | Yellow Powder | jhuapl.edu |

Applications in Electronic and Optical Materials (based on specific chemical properties)

The electronic and optical properties of materials derived from this compound are intrinsically linked to the electronic nature of the nitrophenyl group. Nitroaromatic compounds are well-known for their electron-accepting properties, which can be harnessed in the design of advanced materials with specific electronic and optical functionalities.

Electronic Applications:

The presence of the electron-withdrawing nitro group and the electron-donating morpholine nitrogen can create an intramolecular charge-transfer (ICT) character within the molecule. When such molecules are incorporated into a polymer chain, these ICT properties can be extended, leading to materials with interesting electronic behaviors. dtic.milrsc.org

Polymers containing such donor-acceptor moieties are investigated for a variety of electronic applications. For instance, they can be used in the fabrication of sensors for the detection of electron-deficient molecules, such as explosives. The mechanism of detection often relies on the quenching of the polymer's fluorescence upon interaction with the analyte. rsc.org Microporous polymer networks with high surface areas, when modified with electron-rich units, have shown significantly increased electrochemical responses to nitroaromatic analytes, suggesting a potential application for polymers derived from the subject compound in chemical sensing. researchgate.net

Optical Applications:

The field of nonlinear optics (NLO) often utilizes organic molecules with strong donor-acceptor groups to achieve large second- and third-order optical nonlinearities. jhuapl.eduscience.govresearchgate.netnih.gov These materials are crucial for applications in optical data storage, optical switching, and frequency conversion. The combination of the morpholine donor and the nitrophenyl acceptor in this compound suggests that polymers functionalized with this moiety could exhibit significant NLO properties.

The incorporation of such chromophores into a polymer matrix can be achieved either by doping the chromophore into a host polymer or by covalently bonding it to the polymer backbone as a side chain or part of the main chain. Covalent attachment is often preferred as it prevents phase separation and allows for a higher concentration of the active chromophore. science.govresearchgate.net Research on DANS (4-dimethylamino-4'-nitrostilbene) side-chain polymers, which share the donor-acceptor principle, has shown promising results for applications in integrated optics devices like Mach-Zehnder interferometers. science.gov

Table 2: Potential Applications in Advanced Materials

| Application Area | Relevant Chemical Feature | Potential Functionality |

|---|---|---|

| Polymeric Systems | Reducible Nitro Group to Amine | Monomer for Polyamides and Polyimides |

| Bulky Morpholine Group | Improved Polymer Solubility and Processability | |

| Electronic Materials | Intramolecular Charge-Transfer | Active Material in Chemical Sensors |

| Donor-Acceptor Structure | Component in Conductive Polymers | |

| Optical Materials | Strong Donor-Acceptor System | Nonlinear Optical (NLO) Chromophore |

Environmental Degradation and Fate of Arylmorpholine Compounds

Transformation Products and Environmental Metabolites (Chemical Characterization)

The degradation of 4-(5-Chloro-2-nitrophenyl)morpholine is expected to yield a variety of transformation products. Based on the degradation pathways of related compounds, potential metabolites can be postulated.

Oxidative degradation of the morpholine (B109124) ring could lead to the formation of N-oxides and ring-opened products. nih.gov Photodegradation of the nitroaromatic portion could result in the formation of corresponding nitrophenols, and potentially the reduction of the nitro group to an amino group, forming chloro-aminophenyl-morpholine derivatives. The complete mineralization to carbon dioxide, water, and inorganic ions represents the final step of degradation.

During the oxidative degradation of similar compounds like 4-chloro-2-nitrophenol, dechlorination and denitration have been observed, leading to the formation of chloride and nitrate (B79036) ions. nih.gov It is also possible that re-chlorination could occur, forming polychlorinated byproducts. nih.gov

Table 2: Plausible Transformation Products of this compound

| Degradation Pathway | Potential Transformation Products |

| Photolysis | 5-Chloro-2-nitrophenol, 4-morpholinophenol |

| Oxidation | This compound-N-oxide, ring-opened products |

| Reduction of Nitro Group | 4-(2-Amino-5-chlorophenyl)morpholine |

| Dechlorination/Denitration | 4-(2-Nitrophenyl)morpholine, 4-(5-Chlorophenyl)morpholine |

Note: This table lists hypothetical transformation products based on the degradation of similar chemical structures.

Environmental Monitoring and Analytical Method Development for Trace Detection

The detection of trace levels of this compound and its potential degradation products in environmental matrices such as water and soil requires sensitive and selective analytical methods. The complexity of these matrices necessitates efficient sample preparation techniques to extract and concentrate the analytes of interest.

Commonly employed extraction techniques for pesticides and other organic pollutants from environmental samples include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). nih.gov

For the analysis of nitroaromatic compounds and morpholine-containing pesticides, several instrumental techniques are utilized. Gas chromatography (GC) coupled with mass spectrometry (GC-MS) or an electron capture detector (ECD) is a powerful tool for the analysis of volatile and semi-volatile compounds. nih.gov High-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is well-suited for the analysis of more polar and thermally labile compounds, which many of the potential transformation products are likely to be. scirp.orgjelsciences.com

The development of a specific analytical method for this compound would involve optimizing extraction efficiency, chromatographic separation, and mass spectrometric detection parameters to achieve the low limits of detection required for environmental monitoring.

Table 3: Common Analytical Techniques for the Detection of Related Compounds

| Analytical Technique | Target Analytes | Sample Matrix |

| GC-MS | Nitroaromatic compounds, Morpholine derivatives nih.gov | Water, Soil |

| HPLC-MS/MS | Pesticides and their metabolites nih.govscirp.org | Food, Environmental Samples |

| SPE-GC-ECD | Nitroaromatic explosives in water | Water |

Note: This table highlights analytical methods used for classes of compounds structurally related to this compound.

Future Research Trajectories and Emerging Paradigms in Arylmorpholine Chemistry

Design of Novel and More Sustainable Synthetic Methodologies

The synthesis of arylmorpholines has traditionally relied on well-established but often resource-intensive methods, such as palladium-catalyzed cross-coupling reactions. The future trajectory is sharply focused on developing "green" and more sustainable alternatives that minimize waste, reduce reliance on precious metals, and utilize renewable feedstocks.

Key emerging strategies include:

Earth-Abundant Metal Catalysis: There is a growing shift from using precious metal catalysts like palladium to more abundant and less expensive metals such as manganese. For instance, manganese-catalyzed arylation of morpholine (B109124) with various aryl halides has been demonstrated as a viable and more economical alternative. researchgate.net

Redox-Neutral Protocols: Innovative one- or two-step, redox-neutral protocols are being developed. A notable example is the use of ethylene sulfate and a simple base to convert 1,2-amino alcohols to morpholines, or to achieve selective monoalkylation of primary amines. chemrxiv.org This method offers high yields and significant environmental benefits over traditional approaches. chemrxiv.org

C-H Activation and Direct Arylation: Direct arylation polymerization (DArP) represents a significant leap in sustainability. rsc.org By proceeding through a C-H activation pathway, it eliminates the need to pre-functionalize starting materials with organometallic reagents (e.g., organoborons or organostannanes), thus shortening synthetic sequences and reducing metallic waste. rsc.org

Renewable Feedstocks: Researchers are exploring the use of bio-based resources to replace petroleum-derived compounds. asu.edu For example, lignin-based monomers are being investigated for the synthesis of advanced polymers, a principle that could be extended to the synthesis of arylmorpholine precursors. asu.edu

Table 1: Comparison of Traditional vs. Emerging Sustainable Synthetic Methods for Arylmorpholines

| Feature | Traditional Methods (e.g., Suzuki, Stille) | Emerging Sustainable Methods |

| Catalyst | Palladium, Platinum (Precious, costly) | Manganese, Iron, Copper (Earth-abundant, cheaper) researchgate.net |

| Reagents | Organostannanes, Organoborons (Often toxic, require pre-synthesis) | Direct C-H Activation (Reduces steps) rsc.org |

| Process | Multi-step, stoichiometric byproducts | Redox-neutral, one-pot synthesis chemrxiv.org |

| Solvents | Often hazardous or unsustainable | Greener solvents, potential for biocatalysis rsc.orgrsc.org |

| Feedstocks | Primarily petroleum-based | Exploration of renewable sources like lignin (B12514952) asu.edu |

In-Depth Mechanistic Understanding through Advanced Spectroscopic and Computational Integration

A deeper understanding of reaction mechanisms is paramount for optimizing existing transformations and discovering new ones. The future of mechanistic investigation in arylmorpholine chemistry lies in the synergy between advanced analytical techniques and powerful computational modeling.

Integrated Spectroscopic Analysis: The use of in-situ monitoring techniques allows for real-time observation of reacting species. This can involve a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to identify and characterize transient intermediates and byproducts that are crucial to the reaction pathway.

Kinetic and Isotopic Labeling Studies: Detailed kinetic studies are essential for elucidating reaction orders and identifying rate-determining steps. For example, mechanistic studies on palladium-catalyzed reactions have used kinetics and deuterium (B1214612) labeling to prove that a reaction proceeds via reductive elimination to form a phosphonium (B103445) salt, which helps in optimizing conditions to avoid side reactions. ibm.com

Computational Chemistry (DFT): Density Functional Theory (DFT) calculations have become indispensable. They are used to model transition states, calculate activation energies, and visualize molecular orbitals. mdpi.com This computational insight can predict the feasibility of a proposed mechanism and guide the design of more efficient catalysts and reagents. For instance, kinetics and computational studies have revealed that the high reactivity of certain amidating reagents can be attributed to a lower activation energy for the imido-insertion process. nih.gov

Table 2: Advanced Techniques for Mechanistic Investigation in Arylmorpholine Chemistry

| Technique | Role in Mechanistic Study | Example Application |

| In-situ NMR/MS | Identification and characterization of transient intermediates and reaction progress. | Observing the formation of a cationic Rh(III) complex during a C-H amination reaction. nih.gov |

| Kinetic Analysis | Determination of rate laws, substituent effects, and the rate-determining step. | Studying acyl transfer reactions to support a stepwise mechanism. koreascience.kr |

| Isotopic Labeling | Tracing the path of atoms through a reaction to confirm or refute a proposed mechanism. | Using deuterium labeling to understand aryl-aryl interchange in palladium complexes. ibm.com |

| DFT Calculations | Modeling transition state structures, reaction energy profiles, and electronic effects. | Comparing the stability of different conformations of arylmorpholine structures. mdpi.com |

Exploration of Unconventional Reactivity Profiles and New Chemical Transformations

Future research will increasingly focus on moving beyond conventional nucleophilic aromatic substitution and cross-coupling reactions to uncover novel reactivity patterns of the arylmorpholine scaffold. This exploration is key to accessing new chemical space and developing compounds with unique functions.

Novel C-H Functionalization: While C-H amination is becoming more established, the direct functionalization of the aryl ring or the morpholine moiety with other groups (e.g., C-H cyanation, borylation) remains a fertile area for research. The development of highly efficient and selective amino sources, such as 1,4,2-dioxazol-5-ones , which release only carbon dioxide as a byproduct, exemplifies this trend towards more robust and cleaner C-H amination protocols. nih.gov

Photoredox and Electrochemical Synthesis: These methods offer alternative energy inputs to drive reactions that are difficult under thermal conditions. They can enable novel transformations by accessing unique reactive intermediates, often under milder conditions than traditional methods.

Transformation into Functional Materials: A significant emerging paradigm is the use of arylmorpholine derivatives not just as intermediates, but as core components of functional materials. For instance, 4-(4-Nitrophenyl)morpholin-3-one has been utilized as a reagent in the synthesis of nanowires, showcasing a transformation from a discrete molecule to a nanomaterial with potential applications in electronics. chemicalbook.com

Development of Structure-Property Relationships for Predictive Design

A central goal of modern chemistry is the ability to predict the properties of a molecule before its synthesis. Developing robust Structure-Property Relationships (SPRs) for the arylmorpholine class is critical for the rational design of new molecules for specific applications, be it in medicine or materials science. nih.gov

Systematic Structural Modification: Researchers are systematically modifying the arylmorpholine scaffold and measuring the impact on macroscopic properties. For example, studies on poly(arylene ether ketone)s, which share structural motifs with arylmorpholine-based polymers, have shown how specific structural changes affect physical properties. The replacement of a simple propylidene, -C(CH₃)₂-, linkage with a bulky hexafluoropropylidene, -C(CF₃)₂-, group leads to a significant increase in fractional free volume and a corresponding rise in gas permeability, while also slightly increasing the glass transition temperature (Tg). nih.gov

Quantitative Structure-Property Relationship (QSPR): By building large datasets of compounds and their measured properties, researchers can develop mathematical models that correlate structural features with physical or biological activity. These models can then be used to predict the properties of new, unsynthesized arylmorpholine derivatives.

Tuning for Specific Applications: SPRs allow for the fine-tuning of properties. In materials science, this could mean adjusting substituents on the aryl ring to control the glass transition temperature, solubility, or optical properties of a polymer. uomustansiriyah.edu.iq In medicinal chemistry, it involves modifying the structure to optimize binding affinity and pharmacokinetic profiles. acs.org

Table 3: Illustrative Structure-Property Relationships in Aryl-Containing Polymers

| Structural Feature / Modification | Effect on Polymer Property | Rationale |

| Introduction of bulky groups (e.g., -C(CF₃)₂) | Increases Fractional Free Volume (FFV) and Gas Permeability. nih.gov | Bulky groups hinder efficient chain packing, creating more void space. nih.gov |

| Introduction of rigid fragments (e.g., phtalide) | Significantly increases Glass Transition Temperature (Tg). nih.gov | Reduces chain flexibility, requiring more energy for segmental motion. nih.gov |

| Increased chain drawing/orientation | Increases Tensile Modulus and Strength in the direction of drawing. uomustansiriyah.edu.iq | Aligns polymer chains, maximizing intermolecular forces along that axis. uomustansiriyah.edu.iq |

| Presence of polar groups (e.g., -NO₂) | Can increase interchain interactions and affect solubility. | Introduces dipole-dipole forces between polymer chains. |

Innovation in Materials Science Utilizing Arylmorpholine Scaffolds

The unique properties of the arylmorpholine moiety—its polarity, hydrogen bond accepting capability, and rigid-yet-flexible nature—make it an attractive building block for advanced materials. Future research will see an expansion of its use beyond its traditional role in pharmaceuticals.

Advanced Polymers: Arylmorpholines are being explored as monomers for high-performance polymers. Their incorporation can enhance thermal stability, modify solubility, and improve the mechanical properties of materials like poly(aryl ether ketone)s or polysulfones. nih.govresearchgate.net

Materials for Gas Separation: The ability to tune the free volume of polymers by incorporating specific arylmorpholine structures makes them promising candidates for gas separation membranes. nih.gov By designing polymers with optimal pore size and chemical affinity, selective separation of gases like CO₂ from N₂ or CH₄ could be achieved.

Organic Electronics: The electron-rich morpholine ring and the tunable electronic nature of the aryl substituent make these compounds suitable for applications in organic electronics. By creating conjugated polymers incorporating the arylmorpholine scaffold, it may be possible to develop new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors. cam.ac.uk

Nanomaterials: As previously mentioned, the use of arylmorpholine derivatives like 4-(4-Nitrophenyl)morpholin-3-one to synthesize nanowires opens up a new frontier in nanomaterials science. chemicalbook.com This suggests a potential role for this class of compounds in creating structured materials with unique electronic and optical properties at the nanoscale.

Q & A

Q. What are the key synthetic routes for preparing 4-(5-Chloro-2-nitrophenyl)morpholine, and how can reaction conditions be optimized?

The synthesis of structurally analogous nitrophenyl-morpholine derivatives typically involves nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, a method for synthesizing 4-(5-Nitropyridin-2-yl)morpholine involved refluxing 2-chloro-5-nitropyridine with morpholine in methanol for 5 hours, yielding a 70% product after crystallization . Optimization might include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance SNAr reactivity.

- Temperature control : Extended reflux improves substitution efficiency.

- Morpholine stoichiometry : Excess morpholine (6.5 equiv. in the cited example) drives the reaction to completion .

- Purification : TLC (e.g., 1:9 ethyl acetate/hexane) and recrystallization (benzene-petroleum ether) ensure purity .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?

Key techniques include:

- NMR spectroscopy :

- ¹H NMR : Peaks for morpholine protons (δ 3.5–4.0 ppm) and aromatic protons (δ 7.0–8.5 ppm) confirm substitution patterns.

- ¹³C NMR : Signals for nitrophenyl carbons (C-NO₂ at ~150 ppm) and morpholine carbons (C-O at ~65–70 ppm) validate connectivity .

- IR spectroscopy : Absorption bands for C-Cl (~550–750 cm⁻¹) and NO₂ (~1350–1500 cm⁻¹) confirm functional groups .

- Mass spectrometry : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns verify molecular weight and structural motifs .

Q. How does the chloro-nitro substitution pattern influence the compound’s electronic and steric properties?

The 5-chloro-2-nitro substitution on the phenyl ring creates distinct electronic effects:

- Nitro group (-NO₂): Strong electron-withdrawing effect meta-directs further reactions and stabilizes intermediates via resonance.

- Chlorine (-Cl): Moderate electron-withdrawing and ortho/para-directing, enhancing electrophilic substitution reactivity at specific positions .

Steric hindrance from the nitro group may reduce accessibility at the 2-position, influencing regioselectivity in subsequent reactions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in drug discovery?

Density Functional Theory (DFT) calculations can model:

- Electrostatic potential maps : Identify nucleophilic/electrophilic sites for target binding.

- Frontier molecular orbitals (HOMO/LUMO) : Predict charge transfer interactions with biological targets (e.g., enzymes) .

- Solubility and LogP : Simulate partition coefficients to optimize pharmacokinetic properties .

For example, fluorine-substituted analogs showed enhanced hydrophobicity and thermal stability via DFT, suggesting similar strategies for chloro-nitro derivatives .

Q. What experimental strategies resolve contradictions in biological activity data for nitrophenyl-morpholine derivatives?

Discrepancies in reported bioactivities (e.g., antimicrobial vs. anticancer) may arise from:

- Assay variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MIC for antimicrobials) .

- Structural analogs : Compare this compound with bromo/fluoro analogs (e.g., 4-((5-Bromopyridin-2-yl)methyl)morpholine) to isolate electronic vs. steric effects .

- Metabolic stability : Use liver microsome assays to assess degradation pathways and active metabolite formation .

Q. How can X-ray crystallography and SHELX refinement resolve ambiguities in the compound’s solid-state structure?

Single-crystal X-ray diffraction with SHELXL refinement provides:

- Bond lengths/angles : Confirm the morpholine ring’s chair conformation and nitro group planarity .

- Intermolecular interactions : Hydrogen bonding (e.g., N–H⋯O) or π-stacking may explain solubility or stability trends .

For example, a morpholine-carboxamide derivative showed hydrogen-bonded chains along the [100] axis, influencing crystal packing .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity (if applicable)?

While the compound lacks chiral centers, scaling nitrophenyl-morpholine derivatives requires:

- Catalyst optimization : Use Pd/C or CuI for coupling reactions to minimize byproducts .

- Purification at scale : Replace column chromatography with recrystallization or distillation .

- Process safety : Monitor exothermic nitro group reactions to prevent thermal runaway .

Methodological Considerations

Q. Table 1: Key Characterization Data for Analogous Compounds

| Property | 4-(5-Nitropyridin-2-yl)morpholine | 4-((5-Bromopyridin-2-yl)methyl)morpholine |

|---|---|---|

| Melting Point | 137–138°C | Not reported |

| UV λmax (MeOH) | 375 nm (ε = 20,200) | Not applicable |

| Reaction Yield | 70% | Varies by substituent |

Q. Table 2: Troubleshooting Common Synthesis Issues

| Issue | Solution |

|---|---|

| Low yield | Increase morpholine stoichiometry (≥5 equiv.) |

| Impurity formation | Use TLC-guided gradient elution |

| Poor crystallinity | Optimize solvent polarity (e.g., benzene-petroleum ether) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.